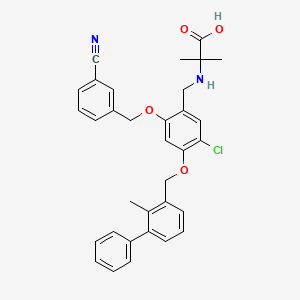

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Callosobruchusic acid has several scientific research applications:

Chemistry: It is used as a model compound in the study of pheromones and chemical communication.

Medicine: While not directly used in medicine, the study of its pheromonal activity can contribute to pest control strategies, indirectly benefiting public health.

Safety and Hazards

Wirkmechanismus

Callosobruchusic acid exerts its effects by acting as a sex pheromone. It binds to specific receptors in the male azuki bean weevil, triggering a series of behavioral responses that lead to copulation attempts . The molecular targets include olfactory receptors that detect the pheromone, initiating a signaling pathway that results in the extrusion of the genital organ .

Similar Compounds:

2,6-Dimethyloctane-1,8-dioic acid: Another pheromone component found in related weevil species.

Other Monoterpenes: Compounds like geraniol and citronellal share structural similarities but differ in their biological activities.

Uniqueness: Callosobruchusic acid is unique due to its specific role as a copulation release pheromone in the azuki bean weevil. Its precise stereochemistry and biological activity distinguish it from other similar compounds .

Biochemische Analyse

Biochemical Properties

Callosobruchusic acid plays a crucial role in biochemical reactions, particularly in the context of insect behavior . It interacts with specific receptors in the azuki bean weevils, triggering a response that leads to copulation

Cellular Effects

It is known to influence cell function in azuki bean weevils, impacting their reproductive behavior .

Molecular Mechanism

The molecular mechanism of Callosobruchusic acid involves its role as a pheromone in azuki bean weevils . It binds to specific receptors in these insects, triggering a cascade of events that lead to copulation

Temporal Effects in Laboratory Settings

It is known that the compound is a component of the copulation release pheromone in azuki bean weevils , suggesting that its effects may be short-lived and closely tied to specific behavioral contexts.

Metabolic Pathways

As a pheromone in azuki bean weevils, it is likely involved in specific metabolic pathways related to signal transduction and behavior .

Transport and Distribution

Given its role as a pheromone, it is likely that it is produced in specific cells and then released into the environment .

Subcellular Localization

As a pheromone, it is likely produced in specific cells within the azuki bean weevil and then released into the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of callosobruchusic acid can be achieved through various methods. One notable method involves starting from methyl ®-3-carboxybutanoate. The synthetic route includes several steps such as reduction with borane-dimethyl sulfide complex, conversion to t-butyldimethylsilyl ether, and chain elongation via acetoacetic ester synthesis . The final product is obtained through acid hydrolysis, yielding callosobruchusic acid as crystals with a melting point of 91-92°C .

Analyse Chemischer Reaktionen

Types of Reactions: Callosobruchusic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s structure.

Substitution: Substitution reactions can occur at the double bond or carboxyl groups, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of callosobruchusic acid, such as different carboxylic acids, alcohols, and substituted alkenes.

Eigenschaften

IUPAC Name |

(E,7R)-3,7-dimethyloct-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h6,8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/b7-6+/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSKHKIHRLWODC-HYDMIIDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=CC(=O)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC/C(=C/C(=O)O)/C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Callosobruchusic acid and what is its biological significance?

A: (2E,7R)-3,7-Dimethyl-2-octene-1,8-dioic acid, also known as Callosobruchusic acid, is a monoterpene dicarboxylic acid that acts as a crucial component of the copulation release pheromone, erectin, in the Azuki bean weevil (Callosobruchus chinensis). [, , , , , , , ] While erectin consists of both Callosobruchusic acid and a hydrocarbon mixture, it's the (E)-isomer of this acid that exhibits biological activity, triggering mating behavior in the weevil. []

Q2: What is the molecular formula and weight of Callosobruchusic acid?

A: The molecular formula for Callosobruchusic acid is C10H16O4. Its molecular weight is 200.23 g/mol. []

Q3: How does the stereochemistry of Callosobruchusic acid influence its biological activity?

A: Research has shown that only the (E)-isomer of 3,7-dimethyl-2-octenedioic acid demonstrates activity as a copulation release pheromone component in the Azuki bean weevil. [] This highlights the critical role of stereochemistry in biological interactions. Specifically, the (E)-configuration of the double bond at the 2-position in Callosobruchusic acid is essential for its recognition and activity.

Q4: What are the common starting materials used for synthesizing Callosobruchusic acid?

A: Several synthetic routes have been explored for Callosobruchusic acid. Some common starting materials include: * 2-methylfuran and methyl α-diazopropionate [] * Geranyl acetate [] * Methyl (R)-3-carboxybutanoate [] * 5-hydroxy-2-pentanone with D-(-)-camphor sultam as a chiral auxiliary [] * 4-pentyn-1-ol or its O-tert-butyldimethylsilyl ether using zirconium-catalyzed methylalumination []

Q5: Has the absolute configuration of Callosobruchusic acid been confirmed?

A: Yes, researchers have successfully determined the stereoisomeric composition of Callosobruchusic acid using the 2D-Ohrui-Akasaka method. [] This method allows for the direct analysis and confirmation of the specific arrangement of atoms in space, providing crucial information about the molecule's three-dimensional structure and its relationship to biological activity.

Q6: Are there alternative synthesis routes for Callosobruchusic acid?

A: Yes, a short synthesis of (±)-Callosobruchusic acid, utilizing readily available starting materials and a simplified reaction sequence, has been reported. [] This approach highlights the ongoing efforts to develop more efficient and cost-effective methods for producing this important pheromone component.

Q7: What are the potential applications of Callosobruchusic acid research?

A: Understanding the role of Callosobruchusic acid as a pheromone component has significant implications for pest control. By manipulating the mating behavior of the Azuki bean weevil, researchers and agricultural scientists can develop targeted and environmentally friendly strategies to protect crops from infestation. [, ] This knowledge contributes to sustainable agriculture practices and food security.

Q8: What analytical techniques are used to characterize and quantify Callosobruchusic acid?

A: Various analytical methods are employed in Callosobruchusic acid research, including spectroscopic techniques for structural elucidation and chromatographic methods for separation and quantification. These methods are crucial for characterizing the synthesized compound, confirming its identity, and ensuring the purity and accuracy of experimental results. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)

![betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid](/img/structure/B3025677.png)

![6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester](/img/structure/B3025680.png)

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)